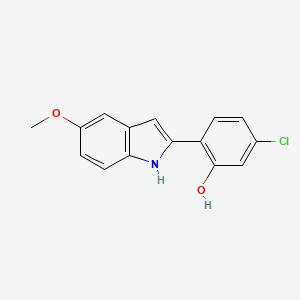
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The chloro and methoxy groups can then be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorine gas and methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography to ensure high purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine gas for chlorination, methanol for methoxylation, and other electrophiles or nucleophiles for further substitutions.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-(5-methoxy-1H-indol-3-yl)phenol: Similar structure but with a different substitution pattern on the indole ring.
5-chloro-2-(5-methoxy-1H-indol-2-yl)aniline: Contains an aniline group instead of a phenol group.
5-chloro-2-(5-methoxy-1H-indol-2-yl)benzoic acid: Features a carboxylic acid group instead of a phenol group.
Uniqueness
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the indole ring can enhance its potential as a bioactive compound and provide opportunities for further functionalization .
Propiedades
Fórmula molecular |
C15H12ClNO2 |
|---|---|
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C15H12ClNO2/c1-19-11-3-5-13-9(6-11)7-14(17-13)12-4-2-10(16)8-15(12)18/h2-8,17-18H,1H3 |
Clave InChI |
SSLQWQKLPAWIQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=C2)C3=C(C=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


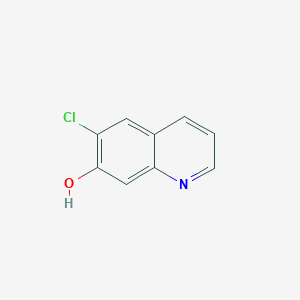
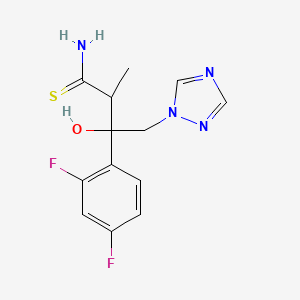

![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)

![N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B13887714.png)

![N-[3,4-dichloro-5-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13887720.png)
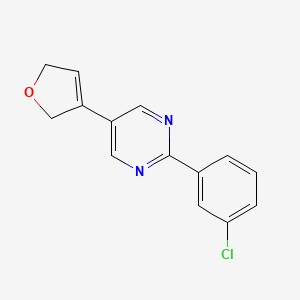
![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)
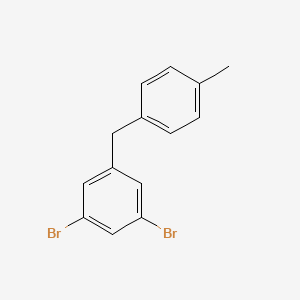
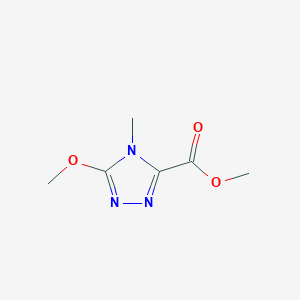

![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)
